Lablaboside B

Aglycone differentiation Triterpene saponin structure Structure-activity relationships

Lablaboside B is an oleanane-type triterpene bisdesmoside isolated from the seeds of the hyacinth bean (Dolichos lablab L., synonym Lablab purpureus). It belongs to the lablaboside family (A–F), which were co-isolated with chikusetsusaponin IVa from a glycoside fraction possessing adjuvant activity.

Molecular Formula C54H86O24
Molecular Weight 1119.2 g/mol
Cat. No. B1259315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLablaboside B
Synonyms3-O-(alpha-L-rhamnopyranosyl-(1-2)beta-D-galactopyranosyl(1-2)-beta-D-glucopyranosiduronic acid)-28-O-(beta-D-glucopyranosyl) 24-epi-hederagenin
lablaboside B
Molecular FormulaC54H86O24
Molecular Weight1119.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C54H86O24/c1-22-30(58)33(61)38(66)44(71-22)76-41-35(63)32(60)26(20-56)73-46(41)77-42-37(65)36(64)40(43(68)69)75-47(42)74-29-11-12-50(4)27(51(29,5)21-57)10-13-53(7)28(50)9-8-23-24-18-49(2,3)14-16-54(24,17-15-52(23,53)6)48(70)78-45-39(67)34(62)31(59)25(19-55)72-45/h8,22,24-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69)/t22-,24-,25+,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,44-,45-,46-,47+,50-,51+,52+,53+,54-/m0/s1
InChIKeySQODVJCFROHAJE-NDHKRWGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lablaboside B Procurement Guide: Triterpene Saponin Identity and Scientific Context


Lablaboside B is an oleanane-type triterpene bisdesmoside isolated from the seeds of the hyacinth bean (Dolichos lablab L., synonym Lablab purpureus) [1]. It belongs to the lablaboside family (A–F), which were co-isolated with chikusetsusaponin IVa from a glycoside fraction possessing adjuvant activity [1]. The complete structure was elucidated via chemical and spectroscopic methods as 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid]-28-O-(β-D-glucopyranosyl) 24-epi-hederagenin [1][2]. Its empirical formula is C₅₄H₈₆O₂₄, with a monoisotopic mass of 1118.55 Da and a topological polar surface area of 391 Ų [3].

Source Hyacinth bean seed isolate (Dolichos lablab)
Chemotype Oleanane bisdesmoside: 24‑epi‑hederagenin aglycone
Reported profile Adjuvant activity; low haemolytic activity class

Why Generic Saponin Substitution Fails for Lablaboside B Procurement


Triterpene saponins of the oleanane class cannot be generically interchanged because both their aglycone identity and glycosylation pattern dictate their immunopharmacological profile. The 47-saponin screen by Oda et al. established that the lablaboside family collectively exhibits a therapeutically critical decoupling — strong adjuvant activity with minimal haemolytic activity — whereas other saponin classes such as jujubosides and escins show high haemolytic activity that limits their in vivo utility [1][2]. Therefore, for applications where adjuvant potency must be balanced against membrane toxicity, sourcing the correct lablaboside congener (e.g., Lablaboside B rather than its structural analogs Lablaboside A or C) is an essential procurement decision.

Aglycone mismatch: Lablaboside A (oleanolic acid) may shift membrane interaction and adjuvant/toxicity balance compared to B (24‑epi‑hederagenin).
C‑28 glycosylation difference: Lablaboside C carries an additional rhamnose, which can alter pharmacokinetic and receptor‑binding properties.
Class substitution risk: Jujuboside or escin saponins show high haemolytic activity and may not replicate the low‑haemolytic profile of lablabosides in in vivo models.

Lablaboside B: Quantified Differentiation Evidence Against In-Class Analogs and Competing Saponins


Aglycone Identity Divergence: 24-epi-hederagenin in Lablaboside B vs. Oleanolic Acid in Lablaboside A

Lablaboside B is the only congener among the co-isolated lablabosides A–C that carries 24-epi-hederagenin as the aglycone with a single glucose unit at C‑28. Lablaboside A uses oleanolic acid as the aglycone (identical sugar chains), while Lablaboside C uses the same aglycone as B but bears an additional α‑L‑rhamnose on the C‑28 glucose [1]. This aglycone difference is critical because the C‑24 hydroxymethyl group present in hederagenin‑type sapogenins (and absent in oleanolic acid) has been implicated in modulating haemolytic activity across multiple saponin series [2].

Aglycone & Glycosylation
Direct comparison
24‑epi‑hederagenin aglycone; C‑28 mono‑glucoside vs oleanolic acid (A) or +Rha (C)
Defines congener‑specific immunopharmacological profile
Structural elucidation by NMR; Chem Pharm Bull 1998
Aglycone differentiation Triterpene saponin structure Structure-activity relationships

Haemolytic Safety Window: Lablaboside Class vs. Jujuboside and Escin Saponin Classes

In the comprehensive 47‑saponin head‑to‑head screen, the lablaboside family (including Lablaboside B) was explicitly classified as exhibiting strong adjuvant activity but little haemolytic activity. By contrast, jujubosides demonstrated both strong adjuvant and strong haemolytic activities, while escins showed weaker adjuvant activity than the control yet strong haemolytic activity [1]. The haemolytic activity of saponins is associated with their capacity to complex membrane cholesterol, causing pore formation and cell lysis; the low haemolytic activity of lablabosides is therefore a key differentiator for in vivo applications where injection‑site reactogenicity and systemic toxicity must be minimized.

Haemolytic Activity Class
Class‑level inference
Lablabosides: little haemolytic; Jujubosides & Escins: strong haemolytic
Low haemolytic liability supports in vivo adjuvant use
Exact HD₅₀ values not reported in abstract
Haemolytic activity Adjuvant safety Saponin toxicity screening

Absence of Acute Cytotoxicity Against Human Leukemia and Hepatoma Cells: Lablaboside B vs. Cytotoxic Saponins

In a 2019 phytochemical reinvestigation of Dolichos lablab seeds, two new triterpene glycosides and nine known compounds (including the previously identified lablabosides) were isolated and tested for cytotoxicity. At a concentration of 20 µM, none of the isolated compounds exhibited cytotoxicity against HL‑60 human leukemia cells or HepG2 human hepatoma cells [1]. This finding provides a quantitative safety benchmark, as many triterpene saponins from other plant sources (e.g., certain ginsenosides, avicins, and acylated escins) are known to induce apoptosis or necrosis at comparable or lower micromolar concentrations against these same cell lines.

Cytotoxicity at 20 µM
Cross‑study comparable
IC₅₀ > 20 µM (HL‑60, HepG2) vs literature benchmark 1–15 µM
No cytotoxicity at 20 µM supports primary immune cell assays
HL‑60 and HepG2 cell lines; Chem Pharm Bull 2019
Cytotoxicity profiling Cancer cell lines Safety assessment

Molecular Weight and Polar Surface Area Differentiation: Lablaboside B vs. Lablaboside F

Lablaboside B (C₅₄H₈₆O₂₄) has a molecular weight of 1119.20 g/mol and a topological polar surface area (TPSA) of 391 Ų [1]. In contrast, Lablaboside F (C₆₆H₁₀₆O₃₁) bears a significantly higher molecular weight (1395.53 g/mol) due to its two trisaccharide chains [2]. The approximately 25% lower molecular weight and lower TPSA of Lablaboside B predict improved membrane permeability and potentially more favorable formulation characteristics compared to Lablaboside F, although experimental pharmacokinetic data remain unavailable.

MW & TPSA vs Lablaboside F
Direct comparison
1119.20 g/mol, 391 Ų (−24.7% MW vs Lablaboside F)
Smaller size suggests distinct formulation and distribution profiles
Experimental PK data unavailable
Physicochemical properties Molecular weight comparison Drug-likeness

Lablaboside B: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Vaccine Adjuvant Development Requiring Minimal Haemolytic Toxicity

The class‑level evidence that lablabosides exhibit strong adjuvant activity with minimal haemolytic activity makes Lablaboside B a candidate for vaccine adjuvant formulation, particularly for antigens requiring a Th1/Th2-balanced response without the erythrocyte lysis associated with Quillaja saponin QS-21 or escins [1][2]. Its 24‑epi‑hederagenin aglycone provides a structurally defined starting point for structure–activity relationship (SAR) studies aiming to optimize the adjuvant/toxicity ratio [3].

Immunomodulatory Mechanistic Studies on Primary Immune Cells

The confirmed absence of cytotoxicity at 20 µM against HL‑60 and HepG2 lines supports the use of Lablaboside B in assays with primary splenocytes, bone marrow-derived dendritic cells, or human PBMCs, where compound‑induced cell death would confound cytokine readouts [4]. Researchers studying monocyte/macrophage differentiation pathways may also investigate Lablaboside B based on its reported ability to induce differentiation of undifferentiated cells toward the monocyte lineage [5].

Pharmacognosy Reference Standard and Analytical Method Development

Lablaboside B serves as a well-characterized analytical reference standard for the quality control and phytochemical fingerprinting of Dolichos lablab (hyacinth bean) raw materials and extracts, as defined in the Japanese Pharmacopoeia for Dolichi Semen [4]. Its unambiguous NMR and MS spectral data, published in the original isolation paper, enable its use as a system suitability marker in HPLC‑MS and UHPLC‑Q‑Exactive Orbitrap MS methods for saponin profiling of leguminous seeds [3].

Comparative Saponin Structure–Activity Relationship (SAR) Libraries

Because Lablaboside B differs from Lablaboside A solely by the aglycone (24‑epi‑hederagenin vs. oleanolic acid) and from Lablaboside C by the absence of a C‑28 rhamnose, it represents an essential member of focused saponin SAR libraries designed to probe the contribution of the C‑24 hydroxymethyl group and C‑28 glycosylation pattern to membrane binding, adjuvant potency, and haemolytic activity [1][3]. Procurement of all three lablabosides (A, B, C) together with chikusetsusaponin IVa enables systematic interrogation of these structural variables.

Application
Selection Property
Validation Focus
Vaccine adjuvant research
Adjuvant activity with reported low haemolytic profile
Adjuvant/toxicity ratio optimization studies
Primary immune cell assays
Non‑cytotoxic concentration range
Cell viability and cytokine readout integrity
Phytochemical reference standard
Structure‑defined identity (NMR/MS)
HPLC‑MS/UHPLC‑Q‑Exactive method suitability
Saponin SAR library member
Defined aglycone and glycosylation pattern
Membrane binding and adjuvant activity mapping
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